4-[2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide
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Description
4-[2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide is a useful research compound. Its molecular formula is C27H31N5O5 and its molecular weight is 505.575. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Research has been conducted on the synthesis of novel compounds derived from similar chemical structures, with findings indicating significant potential in antimicrobial activities. For instance, some novel derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing good to moderate activities against various test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant and Analgesic Activities
- Analogues bearing resemblance in structure have been synthesized and assessed for their anticonvulsant and analgesic activities in vivo. These studies show that certain compounds exhibit significant activity in models of epilepsy and pain, suggesting a promising avenue for the development of new treatments for these conditions (Obniska et al., 2015).
Serotonin Receptor Agonism
- There is a considerable amount of research into the design and synthesis of compounds that act as serotonin receptor agonists. These studies are pivotal for understanding the role of serotonin in gastrointestinal motility and potentially developing therapeutics that can address related disorders (Sonda et al., 2003).
Tyrosine Kinase Inhibition
- Compounds with similar structures have been evaluated for their ability to inhibit tyrosine kinases, with applications in treating chronic myelogenous leukemia. Research in this area focuses on metabolite identification and understanding the metabolic pathways of these inhibitors in humans (Gong et al., 2010).
Dopamine Receptor Ligands
- The design and synthesis of new amides derived from related compounds have been explored for their potential as dopamine receptor ligands. These studies contribute to the development of new antipsychotic medications with possibly fewer side effects (Leopoldo et al., 2002).
Properties
IUPAC Name |
4-[[2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O5/c1-36-23-9-7-21(8-10-23)31-13-11-30(12-14-31)16-22-15-24(33)25(37-2)17-32(22)18-26(34)29-20-5-3-19(4-6-20)27(28)35/h3-10,15,17H,11-14,16,18H2,1-2H3,(H2,28,35)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRDLWSLDQJTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.